Cas no 1628630-74-9 (4-(aminomethyl)-2-methoxybenzoic acid)

1628630-74-9 structure
Nom du produit:4-(aminomethyl)-2-methoxybenzoic acid
Numéro CAS:1628630-74-9
Le MF:C9H11NO3
Mégawatts:181.188542604446
MDL:MFCD29991328
CID:5245286
PubChem ID:21106212
4-(aminomethyl)-2-methoxybenzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid, 4-(aminomethyl)-2-methoxy-
- 4-(aminomethyl)-2-methoxybenzoic acid
-
- MDL: MFCD29991328
- Piscine à noyau: 1S/C9H11NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
- La clé Inchi: MECYCJGCGAFRRU-UHFFFAOYSA-N
- Sourire: C(O)(=O)C1=CC=C(CN)C=C1OC
4-(aminomethyl)-2-methoxybenzoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261301-2.5g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
Enamine | EN300-261301-0.05g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 0.05g |
$768.0 | 2024-06-18 | |
Enamine | EN300-261301-0.1g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 0.1g |
$804.0 | 2024-06-18 | |
Enamine | EN300-261301-0.25g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 0.25g |
$840.0 | 2024-06-18 | |
Enamine | EN300-261301-10.0g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 10.0g |
$3929.0 | 2024-06-18 | |
Enamine | EN300-261301-5g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 5g |
$2650.0 | 2023-09-14 | ||
Enamine | EN300-261301-1.0g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
Enamine | EN300-261301-5.0g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 5.0g |
$2650.0 | 2024-06-18 | |
Enamine | EN300-261301-1g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 1g |
$914.0 | 2023-09-14 | ||
Enamine | EN300-261301-0.5g |
4-(aminomethyl)-2-methoxybenzoic acid |
1628630-74-9 | 95% | 0.5g |
$877.0 | 2024-06-18 |
4-(aminomethyl)-2-methoxybenzoic acid Littérature connexe
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1628630-74-9 (4-(aminomethyl)-2-methoxybenzoic acid) Produits connexes
- 101143-87-7((S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)
- 855715-32-1(1-(2,4-Dichloro-5-fluorophenyl)ethanamine)
- 1803841-06-6(1-(5-Bromo-2-cyanophenyl)-3-chloropropan-1-one)
- 1131595-04-4(3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid)
- 1021094-15-4(2-oxo-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2H-chromene-3-carboxamide)
- 1423117-40-1(3-(1-cyclopentyl-1H-pyrazol-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol)
- 18761-31-4(5-Nitro-1-benzofuran)
- 775572-31-1(1-benzyl-4-{(tert-butoxy)carbonylamino}pyrrolidine-3-carboxylic acid, Mixture of diastereomers)
- 869790-15-8(2-(2-IODOPHENOXY)ANILINE)
- 3861-41-4(2,6-dibromo-4-cyanophenyl butyrate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1628630-74-9)4-(aminomethyl)-2-methoxybenzoic acid

Pureté:99%
Quantité:1g
Prix ($):590.0